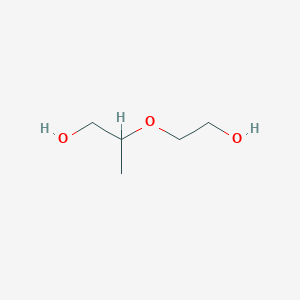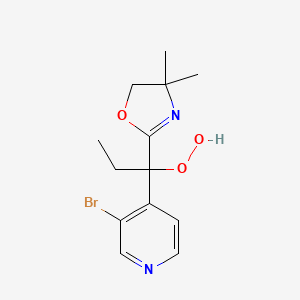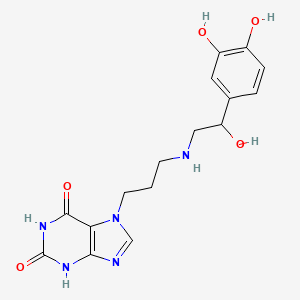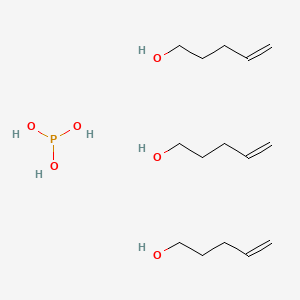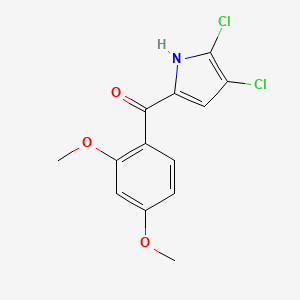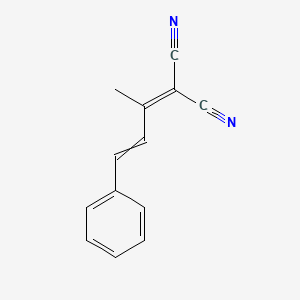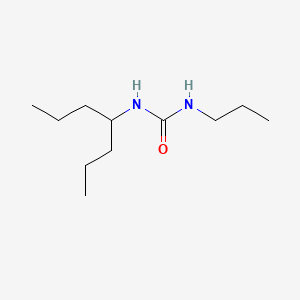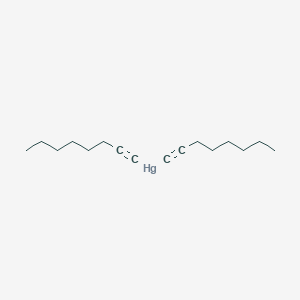
Di(oct-1-yn-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(oct-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two oct-1-yn-1-yl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(oct-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with oct-1-yne in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of mercury(II) chloride in an appropriate solvent such as ethanol.
- Addition of oct-1-yne to the solution.
- Introduction of sodium hydroxide to facilitate the reaction.
- Isolation and purification of the resulting this compound compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Di(oct-1-yn-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.
Substitution: The oct-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Mercury oxides and various organic oxidation products.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: New organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Di(oct-1-yn-1-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which di(oct-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form complexes with proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Di(oct-1-yn-1-yl)mercury is unique due to the presence of two oct-1-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
42367-33-9 |
|---|---|
Molekularformel |
C16H26Hg |
Molekulargewicht |
418.97 g/mol |
IUPAC-Name |
bis(oct-1-ynyl)mercury |
InChI |
InChI=1S/2C8H13.Hg/c2*1-3-5-7-8-6-4-2;/h2*3,5-8H2,1H3; |
InChI-Schlüssel |
XASJMOZJAQPLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#C[Hg]C#CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


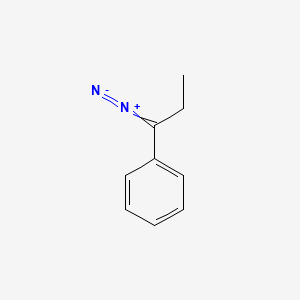
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
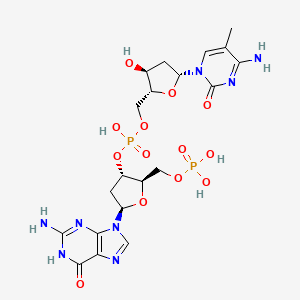
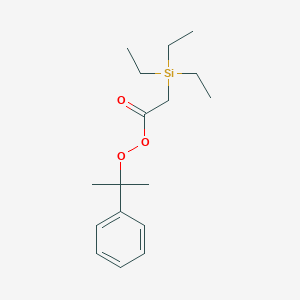
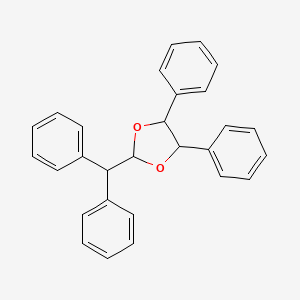
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
